GABAₐ Receptor Agonist Activity
β-Chloralose is completely inactive as a GABAₐ receptor agonist, in stark contrast to α-chloralose. While α-chloralose potentiates GABA-induced chloride currents with an EC₅₀ of 49 mM and a maximal effect of 239% of control [1], β-chloralose produces no detectable enhancement or direct activation of GABAₐ or glycine receptors [2].
α-chloralose: EC50 49 mM, 239% of control
| Evidence Dimension | GABAₐ receptor agonist activity |
|---|---|
| Target Compound Data | Inactive (no potentiation or direct activation) |
| Comparator Or Baseline | α-Chloralose: EC₅₀ = 49 mM; maximal effect = 239% of control |
| Quantified Difference | Absolute functional difference (agonist vs. non-agonist) |
| Conditions | Human GABAₐ α₂β₁ receptors expressed in HEK 293 cells |
Why This Matters
This establishes β-chloralose as an essential negative control for isolating GABAₐ-mediated anesthetic effects in mechanistic studies.
- [1] Enhancement of γ-Aminobutyric AcidA Receptor Activity by α-Chloralose. (n.d.). EC₅₀ = 49 mM, 239% of control. View Source
- [2] Pistis, M., Belelli, D., Peters, J. A., & Lambert, J. J. (2000). The actions of 13 general anaesthetics on agonist-activated Cl− currents at human GABAA α2β1, glycine α1, and GABAC ρ1 receptors expressed in human embryonic kidney 293 cells. British Journal of Pharmacology, 129(2), 211-220. View Source
